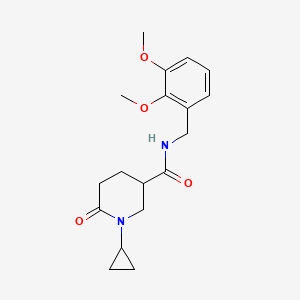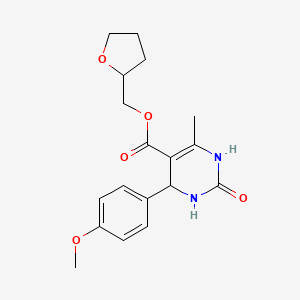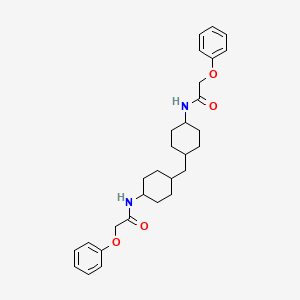
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. It was initially developed as a potential treatment for cognitive impairments associated with Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. ABT-089 has been shown to enhance cognitive function, memory, and learning abilities in animal models and human clinical trials.
作用機序
The exact mechanism of action of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes, including attention, learning, and memory. By activating this receptor, this compound enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function. This compound also increases the density of alpha-4 beta-2 nAChR in the brain, which further enhances its cognitive-enhancing effects. Additionally, this compound has been shown to improve cortical and hippocampal synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a selective agonist of the alpha-4 beta-2 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive function. This compound has also been shown to have minimal side effects and toxicity in animal models and human clinical trials. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer and study in animal models. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the long-term effects of this compound on cognitive function and brain plasticity. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its interactions with other neurotransmitter systems. Finally, developing new derivatives of this compound with improved pharmacokinetic properties could enhance its potential therapeutic applications.
In conclusion, this compound is a promising nootropic drug that has shown potential therapeutic applications in various cognitive disorders. Its selective agonist activity on alpha-4 beta-2 nAChR enhances cognitive function and learning abilities. Although it has some limitations, this compound has several advantages for lab experiments and future research directions.
合成法
The synthesis of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopropylamine followed by the reduction of the resulting imine with sodium borohydride. The piperidine ring is then introduced by reacting the resulting amine with 1,3-dimethyl-2-imidazolidinone, followed by the introduction of the carboxamide group with acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various cognitive disorders. In animal models, this compound has been shown to improve memory and learning abilities in tasks such as the Morris water maze, radial arm maze, and passive avoidance tests. In human clinical trials, this compound has been shown to enhance cognitive function and attention in healthy volunteers and individuals with ADHD.
特性
IUPAC Name |
1-cyclopropyl-N-[(2,3-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-15-5-3-4-12(17(15)24-2)10-19-18(22)13-6-9-16(21)20(11-13)14-7-8-14/h3-5,13-14H,6-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEGRSQXSLSAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2CCC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928942.png)
![6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4928944.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928954.png)

![N-{4-[(methylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4928969.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4928983.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4928995.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)

